(1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine
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Overview
Description
(1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine is a complex organic compound characterized by its unique tricyclic structure.
Preparation Methods
The synthesis of (1R,5R,6R,7R)-3-azatricyclo[331One common method involves the use of DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This process is crucial for constructing the bicyclo[3.3.1]nonan-9-one cores, which are then further modified to introduce the amine functionality.
Chemical Reactions Analysis
(1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its unique structure and biological activity.
Materials Science: Its tricyclic structure makes it a candidate for use in the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of (1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors involved in cancer cell proliferation, leading to inhibition of cell growth and induction of apoptosis. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar compounds to (1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine include other bicyclo[3.3.1]nonane derivatives. These compounds share the tricyclic core but differ in their functional groups and substituents. For example:
Bicyclo[3.3.1]nonan-9-one: Lacks the amine group but has similar structural features.
Bicyclo[3.3.1]nonane-2,4-dione: Contains two ketone groups instead of an amine.
The uniqueness of this compound lies in its specific configuration and the presence of the amine group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H14N2 |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine |
InChI |
InChI=1S/C8H14N2/c9-8-6-1-5-2-7(8)10(3-5)4-6/h5-8H,1-4,9H2/t5-,6-,7-,8-/m1/s1 |
InChI Key |
FQYLZVMOMRUQLQ-WCTZXXKLSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@@H]3[C@@H]([C@H]1CN3C2)N |
Canonical SMILES |
C1C2CC3C(C1CN3C2)N |
Origin of Product |
United States |
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